5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine
Overview
Description
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trimethoxybenzoyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of Keto Trimethoprim is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell division .
Mode of Action
Keto Trimethoprim acts as an inhibitor of DHFR . By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell division .
Biochemical Pathways
The inhibition of DHFR by Keto Trimethoprim affects the tetrahydrofolate synthesis pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA .
Pharmacokinetics
No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats . This suggests that the route of administration may significantly impact the bioavailability and efficacy of the compound .
Result of Action
The inhibition of DHFR and the subsequent disruption of DNA synthesis result in the prevention of cell division . This makes Keto Trimethoprim potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Action Environment
The action, efficacy, and stability of Keto Trimethoprim can be influenced by various environmental factors. For instance, the amphiphilic nature of the molecule suggests that the membrane could be a potential site of action . The molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition . This interaction with lipid bilayers could potentially affect the functioning of the membrane .
Biochemical Analysis
Biochemical Properties
It is known that trimethoxybenzoic acid derivatives have been evaluated for antihypertensive and local anesthetic activity . The compound’s interaction with lipid bilayers has also been studied, suggesting that it could be embedded into phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Cellular Effects
It has been suggested that trimethoxybenzoic acid derivatives show strong antiproliferative activity against malignant melanoma cells . This suggests that Keto Trimethoprim might have similar effects on cell growth and proliferation.
Molecular Mechanism
It is known that trimethoxybenzoic acid derivatives can inhibit tubulin polymerization and induce apoptosis . This suggests that Keto Trimethoprim might have similar effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .
Dosage Effects in Animal Models
It is known that trimethoxybenzoic acid derivatives have been evaluated for their antihypertensive and local anesthetic activity .
Metabolic Pathways
It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .
Transport and Distribution
It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .
Subcellular Localization
It is known that trimethoxybenzoic acid derivatives have been synthesized and evaluated for their antihypertensive and local anesthetic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine typically involves the acylation of 2,4-diaminopyrimidine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the purification steps are scaled up using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoic acid
Uniqueness
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike its analogs, this compound combines the properties of both the trimethoxybenzoyl group and the pyrimidine ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPPIKAFNZRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017795 | |
Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30806-86-1 | |
Record name | RO-20-0570/002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-20-0570/002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56X2RU9WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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